N-[2-(methylthio)phenyl]-2-phenylbutanamide
Overview
Description
Synthesis Analysis
The synthesis of N-[2-(Methylthio)phenyl]-2-phenylbutanamide involves complex organic synthesis techniques, utilizing starting materials such as acids, anilines, and halides. Various synthesis approaches have been developed, including condensation reactions, chlorination, and ammomolysis, to obtain key intermediates and ultimately the target compound. These methods emphasize the importance of selecting appropriate reagents and conditions to achieve high yields and purity (Song Hong-rui).
Molecular Structure Analysis
The molecular structure of this compound has been characterized using techniques such as single-crystal X-ray diffraction analysis. These studies reveal the compound's crystallography, including bond lengths, angles, and conformation, which are crucial for understanding its reactivity and interactions with biological targets. The crystal structure analysis provides insights into the compound's stability and potential for forming intermolecular hydrogen bonds, which could affect its solubility and biological activity (Xue Si).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including substitutions and conjugate additions, influenced by its functional groups. These reactions enable the modification of the compound to produce derivatives with different physical and chemical properties, expanding its application potential. The compound's reactivity is a key factor in its utility in chemical synthesis and potential pharmaceutical applications (Fang-Lin Tan et al.).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound could involve further studies to fully understand its properties and potential applications. This could include testing its reactivity under different conditions, studying its potential biological activity, or investigating its potential uses in fields like medicine or materials science .
properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-2-phenylbutanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-3-14(13-9-5-4-6-10-13)17(19)18-15-11-7-8-12-16(15)20-2/h4-12,14H,3H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTXNLRYVFEILM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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